3-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]PROPANENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile is a chemical compound that features a tetrazole ring substituted with a 2-fluorophenyl group and a propanenitrile group
Preparation Methods
The synthesis of 3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Substitution with 2-Fluorophenyl Group: The tetrazole ring is then substituted with a 2-fluorophenyl group through a nucleophilic aromatic substitution reaction.
Attachment of the Propanenitrile Group: Finally, the propanenitrile group is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile include:
3-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and binding properties.
3-[5-(2-Bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile: The bromophenyl group provides different steric and electronic effects compared to the fluorophenyl group.
3-[5-(2-Methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile: The methylphenyl group introduces different hydrophobic interactions and steric hindrance.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)tetrazol-2-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c11-9-5-2-1-4-8(9)10-13-15-16(14-10)7-3-6-12/h1-2,4-5H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVDBFURCIFKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.